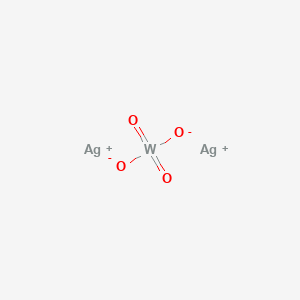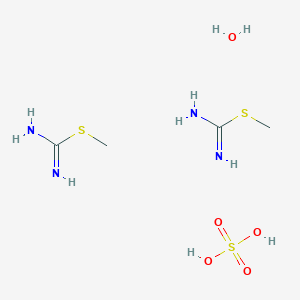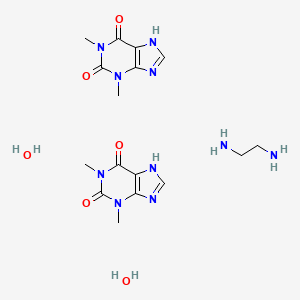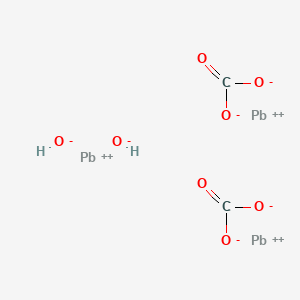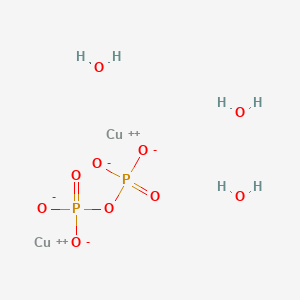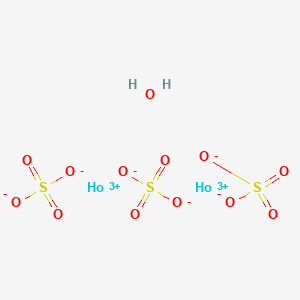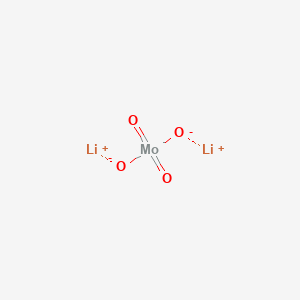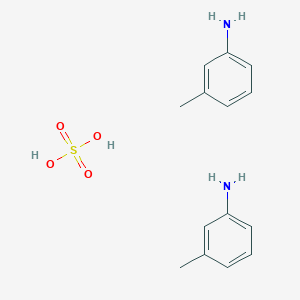
m-Toluidine hemisulfate
Overview
Description
m-Toluidine hemisulfate, also known as sulfuric acid compound with 3-methylaniline, is an organic compound with the molecular formula C7H9N·H2SO4. It is a derivative of m-toluidine, which is one of the three isomers of toluidine. These isomers are ortho-toluidine, meta-toluidine, and para-toluidine, distinguished by the position of the methyl group relative to the amino group on the benzene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
m-Toluidine hemisulfate can be synthesized through the reaction of m-toluidine with sulfuric acid. The process involves the careful addition of sulfuric acid to m-toluidine under controlled temperature conditions to form the sulfate salt. The reaction is typically carried out in an aqueous medium to facilitate the dissolution of the reactants and the formation of the product .
Industrial Production Methods
In industrial settings, the continuous preparation of m-toluidine involves the diazotization of meta-aminotoluene in the presence of sulfuric acid. The reaction is maintained at a specific temperature range (106-150°C) to ensure optimal yield and purity. The byproducts, including tarry substances and sulfur waste acid, are continuously removed from the reactor .
Chemical Reactions Analysis
Types of Reactions
m-Toluidine hemisulfate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium dichromate in acidic medium.
Reduction: Stannous chloride in hydrochloric acid.
Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts.
Major Products Formed
Oxidation: Nitroso compounds, azo compounds.
Reduction: Secondary amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
m-Toluidine hemisulfate has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of m-toluidine sulfate involves its interaction with molecular targets through its amino group. The compound can form hydrogen bonds and engage in electrophilic and nucleophilic interactions, influencing various biochemical pathways. In oxidation reactions, m-toluidine sulfate can donate electrons, leading to the formation of reactive intermediates that further react to form stable products .
Comparison with Similar Compounds
m-Toluidine hemisulfate is compared with other toluidine isomers:
Ortho-Toluidine: Similar in structure but differs in the position of the methyl group.
Para-Toluidine: More symmetrical and used in the production of dyes and accelerators for adhesives.
List of Similar Compounds
- Ortho-Toluidine (2-methylaniline)
- Para-Toluidine (4-methylaniline)
- Aniline (phenylamine)
This compound stands out due to its specific applications in histochemical staining and its role as an intermediate in various industrial processes.
Properties
IUPAC Name |
3-methylaniline;sulfuric acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H9N.H2O4S/c2*1-6-3-2-4-7(8)5-6;1-5(2,3)4/h2*2-5H,8H2,1H3;(H2,1,2,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVNDLRVDJSIWRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N.CC1=CC(=CC=C1)N.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


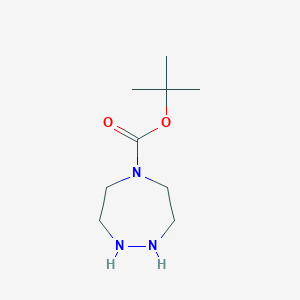
![tert-butyl (1S,4S)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B8022005.png)
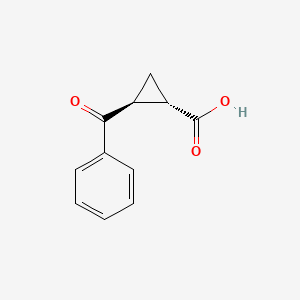
![Trans-2-benzyl-1,2,3,3a,5,9b-hexahydro-pyrrolo[3,4-c]quinolin-4-one](/img/structure/B8022024.png)
![Trans-2-benzyl-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,4-c]quinoline](/img/structure/B8022027.png)
![(1R,6R)-7-Cbz-3,7-diazabicyclo[4.2.0]octane](/img/structure/B8022036.png)

